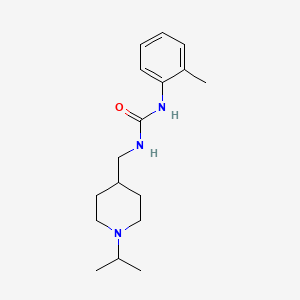

1-((1-Isopropylpiperidin-4-yl)methyl)-3-(o-tolyl)urea

説明

1-((1-Isopropylpiperidin-4-yl)methyl)-3-(o-tolyl)urea is a urea derivative featuring a piperidine core substituted with an isopropyl group at the 1-position and a methylene-linked o-tolyl moiety. Urea-based compounds are widely explored for their inhibitory activity against enzymes such as soluble epoxide hydrolase (sEH), with structural modifications influencing potency, selectivity, and pharmacokinetic properties .

特性

IUPAC Name |

1-(2-methylphenyl)-3-[(1-propan-2-ylpiperidin-4-yl)methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O/c1-13(2)20-10-8-15(9-11-20)12-18-17(21)19-16-7-5-4-6-14(16)3/h4-7,13,15H,8-12H2,1-3H3,(H2,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEDCQLJKDQBPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Structural and Physicochemical Properties

1-((1-Isopropylpiperidin-4-yl)methyl)-3-(o-tolyl)urea is a tertiary urea derivative with a molecular formula of C₁₇H₂₇N₃O and a molecular weight of 289.4 g/mol. Its structure comprises a piperidine ring substituted with an isopropyl group at the 1-position, a methylene bridge at the 4-position, and a urea linkage connecting to an o-tolyl (2-methylphenyl) group. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₇N₃O |

| Molecular Weight | 289.4 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

| Flash Point | Not Available |

The absence of reported melting or boiling points suggests challenges in crystallization or thermal stability under standard conditions.

Synthetic Routes and Methodologies

Retrosynthetic Analysis

The molecule can be dissected into two primary fragments:

- 1-Isopropylpiperidin-4-ylmethanamine : A piperidine derivative with an isopropyl group and a primary amine.

- o-Tolyl Isocyanate : An aromatic isocyanate serving as the urea-forming electrophile.

The convergent synthesis involves coupling these fragments via urea bond formation.

Stepwise Synthesis

Synthesis of 1-Isopropylpiperidin-4-ylmethanamine

Route A: Reductive Amination

- Starting Material : 4-Piperidone.

- Alkylation : React 4-piperidone with isopropyl iodide in the presence of a base (e.g., K₂CO₃) to yield 1-isopropylpiperidin-4-one.

- Methylenation : Introduce a methylene group via Wittig reaction (e.g., CH₂=PPh₃) to form 1-isopropylpiperidin-4-ylidene.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the imine to 1-isopropylpiperidin-4-ylmethanamine.

Route B: Nucleophilic Substitution

- Starting Material : 4-(Bromomethyl)piperidine hydrobromide.

- Isopropyl Introduction : React with isopropylamine under SN2 conditions to form 1-isopropylpiperidin-4-ylmethanamine.

Synthesis of o-Tolyl Isocyanate

- Phosgenation : Treat o-toluidine with phosgene (COCl₂) in anhydrous dichloromethane to generate o-tolyl isocyanate.

- Safety Note : Phosgene alternatives (e.g., triphosgene) are preferred for lab-scale synthesis due to toxicity concerns.

Urea Bond Formation

- Coupling Reaction : React 1-isopropylpiperidin-4-ylmethanamine (1 equiv) with o-tolyl isocyanate (1.1 equiv) in dry tetrahydrofuran (THF) at 0–5°C.

- Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (eluent: hexane/ethyl acetate 3:1).

- Yield : Analogous urea syntheses report yields of 70–85% under optimized conditions.

Alternative Method: Carbodiimide-Mediated Coupling

Reaction Optimization and Challenges

Solvent Selection

Purification Strategies

化学反応の分析

Types of Reactions

1-((1-Isopropylpiperidin-4-yl)methyl)-3-(o-tolyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

科学的研究の応用

1-((1-Isopropylpiperidin-4-yl)methyl)-3-(o-tolyl)urea has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

作用機序

The mechanism of action of 1-((1-Isopropylpiperidin-4-yl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound’s piperidine-urea scaffold is shared with several analogs, but substituent differences critically modulate biological activity:

1-Aryl-3-(1-acylpiperidin-4-yl)urea Derivatives

- Key Features : Acyl groups (e.g., acetyl, benzoyl) at the piperidine 1-position instead of isopropyl .

- Impact : Acylated derivatives generally exhibit enhanced sEH inhibition due to improved hydrogen bonding with catalytic residues. However, the isopropyl group in the target compound may confer higher metabolic stability by reducing susceptibility to esterase cleavage .

1-Isopropyl-3-(piperidin-4-yl)urea Hydrochloride

- Key Features : Lacks the methylene-linked o-tolyl group and is a hydrochloride salt .

- This highlights the o-tolyl group’s role in target engagement .

Fluorophenyl-Tetrazolyl Analogs

- Example : 1-({1-[3-(4-Fluorophenyl)propyl]piperidin-4-yl}methyl)-3-[3-(1-methyl-1H-tetrazol-5-yl)phenyl]urea .

- Key Features : Fluorophenyl and tetrazolyl substituents introduce electronegative and acidic groups.

Oxaadamantyl-Triazinyl Derivatives

- Example: 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea .

- Key Features : Bulky oxaadamantyl and triazinyl groups replace the o-tolyl and isopropyl moieties.

- However, steric hindrance may reduce binding efficiency .

生物活性

1-((1-Isopropylpiperidin-4-yl)methyl)-3-(o-tolyl)urea, commonly referred to as a piperidine derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's structure, synthesis, biological mechanisms, and therapeutic implications based on available literature.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 289.4 g/mol. The compound features a piperidine ring substituted with an isopropyl group and an o-tolyl moiety, contributing to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₇N₃O |

| Molecular Weight | 289.4 g/mol |

| CAS Number | 1209442-78-3 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include the formation of the piperidine ring and subsequent functionalization to introduce the urea and tolyl groups. The synthetic pathways require precise control over reaction conditions to ensure high yields and purity.

Research indicates that this compound exhibits significant biological activity through several mechanisms:

- Histone Deacetylase Inhibition : The compound has been identified as a potential inhibitor of histone deacetylases (HDACs), particularly HDAC8. This inhibition can lead to alterations in gene expression, which is crucial in cancer therapy and neurodegenerative disease management .

- Anticancer Properties : In studies focusing on glioblastoma, a highly aggressive brain tumor, derivatives of this compound demonstrated promising results in inhibiting tumor growth by targeting specific molecular pathways involved in cancer progression .

Case Studies

- Glioblastoma Treatment : A study explored the efficacy of various DDX3X helicase inhibitors, including derivatives related to this compound. These compounds showed broad-spectrum anticancer activity with minimal toxicity in preclinical models. The ability to penetrate the blood-brain barrier positions these compounds as potential candidates for treating glioblastoma .

- HDAC Inhibition : Another investigation highlighted the role of HDAC inhibitors in modulating epigenetic factors associated with cancer. The findings suggested that compounds like this compound could effectively alter histone modifications, leading to reactivation of tumor suppressor genes .

Therapeutic Implications

The biological activities exhibited by this compound suggest its potential use in:

- Cancer Therapy : As an HDAC inhibitor, it may be integrated into treatment regimens for various cancers, particularly those resistant to conventional therapies.

- Neurodegenerative Disorders : Given its influence on gene expression through epigenetic mechanisms, the compound could also be explored for therapeutic applications in diseases like Alzheimer's or Huntington's disease.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry (e.g., piperidine ring protons at δ 2.5–3.5 ppm, urea NH signals at δ 5.5–6.0 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₈H₂₈N₃O: 302.2234 Da) .

- X-ray Crystallography: Resolves spatial arrangement of the piperidine and urea groups .

- HPLC: Purity assessment using C18 columns (UV detection at 254 nm) .

How can computational chemistry aid in predicting the reactivity and interaction mechanisms of this compound with biological targets?

Q. Advanced

- Reactivity Prediction: Quantum mechanical calculations (e.g., DFT) model electronic properties (e.g., HOMO/LUMO energies) to predict sites for nucleophilic/electrophilic attacks .

- Molecular Docking: Simulate binding to enzymes (e.g., soluble epoxide hydrolase) using software like AutoDock Vina; focus on hydrogen bonding between urea and catalytic residues .

- MD Simulations: Assess stability of ligand-target complexes over nanosecond timescales to prioritize candidates for synthesis .

What strategies resolve contradictions in reported biological activity data across different studies?

Q. Advanced

- Assay Standardization: Control variables like cell line (HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) to minimize variability .

- Structural Analog Comparison: Compare IC₅₀ values of derivatives (e.g., fluorobenzyl vs. methoxyphenyl substituents) to identify SAR trends .

- Meta-Analysis: Use statistical tools (e.g., ANOVA) to evaluate significance of conflicting data, adjusting for batch effects or assay sensitivity .

What in vitro assays are suitable for assessing its pharmacokinetic properties?

Q. Advanced

- Solubility: Shake-flask method in PBS (pH 7.4) or simulated intestinal fluid .

- Metabolic Stability: Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS/MS .

- Permeability: Caco-2 cell monolayers to predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability) .

- Plasma Protein Binding: Equilibrium dialysis using radiolabeled compound .

How does the compound’s structure influence its physicochemical properties?

Q. Basic

- Lipophilicity: The isopropyl-piperidine group increases logP (~2.8), enhancing membrane permeability but reducing aqueous solubility .

- Hydrogen Bonding: Urea moiety (NH groups) improves target binding but may limit blood-brain barrier penetration .

- Steric Effects: o-Tolyl substituent introduces steric hindrance, potentially reducing off-target interactions .

What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

Q. Advanced

- Catalyst Efficiency: Replace homogeneous catalysts (e.g., Pd/C) with recyclable alternatives (e.g., immobilized enzymes) to reduce costs .

- Continuous Flow Systems: Optimize residence time and mixing for exothermic steps (e.g., urea coupling) to improve safety and yield .

- Byproduct Management: Implement in-line IR spectroscopy to monitor reaction progress and trigger quenching of side products .

How can structural modifications enhance selectivity for specific biological targets?

Q. Advanced

- Bioisosteric Replacement: Substitute o-tolyl with 3,4-dimethoxyphenyl to enhance hydrogen bonding with kinase ATP pockets .

- Piperidine Ring Functionalization: Introduce fluorine at C-3 to modulate pKa and improve target residence time .

- Prodrug Design: Mask urea as a carbamate to enhance oral bioavailability, with enzymatic cleavage in target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。